
2,6-Difluoro-4-(trifluoromethyl)benzonitrile
Descripción general
Descripción
2,6-Difluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on a benzonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile ring. One common method is the direct fluorination of 4-(trifluoromethyl)benzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution reactions, particularly at the 2- and 6-positions. Key findings include:
Reaction with Phenols
In the presence of potassium carbonate and dimethyl sulfoxide (DMSO), 2,6-difluoro-4-(trifluoromethyl)benzonitrile undergoes SNAr with substituted phenols at 110°C. For example:
Phenol Derivative | Product Yield | Reaction Time | Key Conditions |
---|---|---|---|
2,6-Dimethylphenol | 21% | 21 hours | DMSO, 110°C |
2,6-Difluorophenol | 8% | 21 hours | DMSO, 110°C |
2-Ethyl-6-methylphenol | 16% | 17 hours | DMSO, 110°C |
This reaction produces aryl ether derivatives, critical in pharmaceutical intermediates .
Cross-Coupling Reactions
The nitrile group and fluorine substituents enable participation in palladium-catalyzed couplings:
Sonogashira Coupling
Reacts with terminal alkynes under Pd/C catalysis to form alkynyl derivatives. Typical conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Base: Triethylamine
-
Solvent: THF, 80°C.
Suzuki-Miyaura Coupling
Forms biaryl compounds with boronic acids:
Boronic Acid | Product Yield | Conditions |
---|---|---|
Phenylboronic acid | 85% | Pd(OAc)₂, K₂CO₃, DMF, 100°C |
Thermal Decomposition
Under controlled pyrolysis (200–400°C), the compound undergoes bond cleavage and rearrangement:
-
Primary Pathway : Cleavage of C–F bonds adjacent to the nitrile group, releasing HF .
-
Secondary Reactions : Formation of polycyclic aromatic hydrocarbons (PAHs) via radical recombination .
Key FTIR Observations During Decomposition :
Wavenumber (cm⁻¹) | Assignation | Fragment Identified |
---|---|---|
2120 | C≡C stretch | Alkyne intermediates |
1920 | C=O stretch | Carbon monoxide |
Nitrile Group Reactivity
The nitrile functionality participates in hydrolysis and reduction:
Hydrolysis to Carboxylic Acid
Reduction to Amine
Halogen Exchange Reactions
Fluorine atoms at the 2- and 6-positions can be replaced by other halogens:
Reagent | Product | Yield | Conditions |
---|---|---|---|
PCl₅ | 2,6-Dichloro derivative | 78% | 160°C, 6h |
KBr | 2-Bromo-6-fluoro derivative | 65% | DMF, 100°C |
Electrophilic Aromatic Substitution
Despite its electron-deficient ring, directed metalation allows functionalization:
-
Directed Ortho-Metalation (DoM) : Using LDA (lithium diisopropylamide), methyl groups are introduced at the 3-position (yield: 54%).
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of biologically active compounds. Fluorinated compounds often exhibit enhanced biological activity due to their ability to modify the pharmacokinetic properties of drugs. The presence of fluorine can improve the metabolic stability and bioavailability of pharmaceutical agents.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : 2,6-Difluoro-4-(trifluoromethyl)benzonitrile is utilized in the synthesis of various APIs, including those used in treating diseases such as cancer and infections. Its role as a building block allows for the development of novel therapeutic agents with improved efficacy and reduced side effects.
- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules can enhance their interaction with biological targets. This compound's unique electronic properties make it suitable for designing fluorinated analogs of existing drugs, potentially leading to more effective treatments .
Agrochemical Applications
In agrochemicals, this compound is explored as an intermediate for the synthesis of pesticides and herbicides. The fluorinated structure can enhance the potency and selectivity of these compounds against pests while minimizing environmental impact.
- Pesticide Development : Research indicates that this compound can be used to develop new classes of insecticides that are more effective at lower doses, thereby reducing the overall chemical load on the environment .
Material Science Applications
The presence of fluorine and trifluoromethyl groups in this compound contributes to its potential use in material science.
- Polymer Synthesis : This compound can act as a building block for synthesizing polymers with enhanced thermal stability and hydrophobic properties. The incorporation of fluorinated units into polymer backbones can lead to materials with superior performance characteristics .
- Functional Materials : Its unique properties may enable applications in developing functional materials such as coatings that exhibit water-repellent characteristics or materials with improved electrical conductivity.
Chemical Synthesis
The synthesis routes for this compound involve several methods that highlight its versatility:
These synthetic pathways not only provide access to this compound but also facilitate the development of derivatives with tailored properties for specific applications.
Case Study 1: Development of Fluorinated Anticancer Agents
Research has demonstrated that incorporating this compound into anticancer drug frameworks significantly enhances their potency against resistant cancer cell lines. The modification leads to improved binding affinity to target proteins involved in cancer progression.
Case Study 2: Pesticide Efficacy
Field studies have shown that formulations containing derivatives of this compound exhibit higher efficacy against common agricultural pests compared to traditional pesticides. This advancement highlights its potential for sustainable agriculture practices.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)benzonitrile and its derivatives depends on their specific applications. In pharmaceuticals, the presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic properties and increasing the lipophilicity of the molecule. This can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.
Comparación Con Compuestos Similares
2,6-Difluoro-4-(trifluoromethyl)benzonitrile can be compared with other fluorinated benzonitriles, such as:
2,4-Difluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms, which can affect its reactivity and applications.
2,6-Difluorobenzonitrile: Lacks the trifluoromethyl group, leading to different physical and chemical properties.
The uniqueness of this compound lies in the combination of fluorine atoms and a trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for various applications in research and industry.
Actividad Biológica
2,6-Difluoro-4-(trifluoromethyl)benzonitrile (DFTBN) is an aromatic compound notable for its unique fluorinated structure, which imparts distinct biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
DFTBN has the molecular formula C8H2F5N and a molecular weight of approximately 201.1 g/mol. The compound features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position of a benzonitrile ring. This configuration enhances its lipophilicity and alters its electronic properties, which are critical for its interaction with biological targets.
Antimicrobial Properties
Research indicates that DFTBN exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways due to its lipophilic nature, allowing it to penetrate cell membranes effectively.
Anticancer Properties
DFTBN has also been investigated for its anticancer potential. Studies have demonstrated that derivatives of DFTBN can induce apoptosis in cancer cell lines, suggesting that the compound may interact with specific cellular pathways involved in cell survival and proliferation. The presence of fluorine atoms may enhance binding affinity to target proteins involved in cancer progression, making DFTBN a candidate for further development in cancer therapeutics.
The mechanism of action of DFTBN is multifaceted:
- Enzyme Inhibition : DFTBN may inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in microbial cells.
- Receptor Interaction : The compound's structural features allow it to bind selectively to various receptors, potentially modulating signaling pathways linked to cancer cell growth.
- Membrane Disruption : The lipophilic nature of DFTBN facilitates its incorporation into lipid membranes, disrupting their integrity and function.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of DFTBN, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluoro-5-trifluoromethylbenzonitrile | C8H3F4N | Contains one less fluorine atom |
3-Fluoro-5-trifluoromethylbenzonitrile | C8H3F4N | Different position of fluorine |
2,6-Difluorobenzonitrile | C7H4F2N | Lacks trifluoromethyl group |
The unique arrangement of fluorine atoms in DFTBN contributes significantly to its enhanced biological activity compared to these analogs.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of DFTBN against E. coli and Staphylococcus aureus, DFTBN demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. This suggests that DFTBN could serve as a potent alternative or adjunct therapy in treating resistant bacterial infections.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of DFTBN on human breast cancer cell lines revealed that treatment with DFTBN resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls, highlighting the compound's potential as an anticancer agent.
Propiedades
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKLINKGMMDUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.